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Compound of Interest

Compound Name: 2-Ethylhexanoic acid

CAS No.: 61788-37-2

Cat. No.: B7771324

Get Quote

CAS: 149-57-5 | Formula: C₈H₁₆O₂ | MW: 144.21 g/mol IUPAC Name: 2-Ethylhexanoic
acid[1]

Executive Technical Summary
2-Ethylhexanoic acid is a branched-chain fatty acid. Unlike its linear isomer (octanoic acid), 2-

EHA possesses a chiral center at the

-position. This structural feature dictates unique spectroscopic behaviors, most notably the
McLafferty rearrangement shift in Mass Spectrometry and the diastereotopic potential in NMR
(though often unresolved in racemic mixtures).

Infrared Spectroscopy (FT-IR)
Theory & Causality: As a carboxylic acid, 2-EHA exists primarily as a hydrogen-bonded dimer

in the neat phase. This dimerization broadens the O-H stretch significantly, often obscuring the

C-H stretching region. The carbonyl peak is lowered to ~1700 cm⁻¹ due to this hydrogen

bonding resonance.

Experimental Protocol (ATR-FTIR):
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Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

Sample Prep: Apply 10 µL of neat liquid directly to the crystal. Ensure full coverage to

prevent baseline noise.

Parameters: 4 cm⁻¹ resolution, 16 scans. Background scan of ambient air required

immediately prior.

Data Table: Key IR Absorptions

Wavenumber
(cm⁻¹)

Vibration Mode
Structural
Assignment

Diagnostic Note

2400 – 3400 O-H Stretch Carboxylic Acid Dimer

Very broad "hump";

characteristic of H-

bonded -COOH.

2860 – 2970 C-H Stretch
Alkyl Chains (CH₂,

CH₃)

Superimposed on the

O-H shoulder.

1700 – 1720 C=O Stretch Carbonyl (Dimer)

Strong, sharp peak.

Shifts to ~1760 cm⁻¹ if

monomeric (dilute

solution).

1460 C-H Bend Methylene (-CH₂-)
Scissoring vibration of

the butyl/ethyl chains.

1200 – 1300 C-O Stretch C-O-H

Coupled C-O stretch

and O-H in-plane

bend.

930 – 940 O-H Bend O-H Out-of-plane

"Bread bun" shape;

confirms dimer

formation.
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Analyst Insight: The absence of a sharp peak at ~3550 cm⁻¹ confirms the sample is dry; free

water or monomeric acid would sharpen this region.

Nuclear Magnetic Resonance (NMR)
Theory & Causality: The

-carbon (C2) is the structural anchor. In ¹H NMR, the methine proton at C2 is deshielded by the
carbonyl group but split into a complex multiplet by the four adjacent protons (two from the
ethyl group, two from the butyl chain). In ¹³C NMR, the branching at the

-position shifts the C2 signal significantly downfield compared to linear isomers (e.g., Octanoic
acid C2 ≈ 34 ppm vs. 2-EHA C2 ≈ 47 ppm).

Experimental Protocol:

Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

Concentration: ~20 mg in 0.6 mL solvent. High concentration can shift the acidic proton

signal.

Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30) with proton decoupling.

A. ¹H NMR Data (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integral Assignment
Coupling
Logic

11.0 – 12.0 Broad Singlet 1H -COOH

Acidic proton;

shift is

concentration/te

mperature

dependent.

2.20 – 2.35 Multiplet (tt-like) 1H -CH

Deshielded by

C=O. Coupled to

4 neighbors (C3-

H and Ethyl-

CH₂).

1.40 – 1.70 Multiplet 4H -CH₂

Methylene

groups at C3

(butyl) and C1'

(ethyl).

1.20 – 1.40 Multiplet 4H Bulk CH₂

Remaining

methylenes in

the butyl chain.

0.85 – 1.00
Overlapping

Triplets
6H -CH₃

Terminal methyls

of butyl and ethyl

chains.

B. ¹³C NMR Data (100 MHz, CDCl₃)
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Shift (δ ppm) Assignment Structural Context

183.4 C=O Carbonyl carbon.[2][3][4][5]

47.3 -CH
Diagnostic Peak. Confirms

branching.

31.6 C-3 (Butyl) Methylene.

29.7 C-4 (Butyl) Methylene.

25.3 C-1' (Ethyl) Methylene (Ethyl branch).

22.8 C-5 (Butyl) Methylene.

14.0 Butyl -CH₃ Terminal Methyl.

11.8 Ethyl -CH₃ Branch Methyl.

Mass Spectrometry (EI-MS)
Theory & Causality: 2-EHA undergoes a classic McLafferty Rearrangement, but with a mass

shift due to the

-ethyl branch.

Standard Linear Acid (e.g., Hexanoic): McLafferty ion at m/z 60.

Branched 2-EHA: The

-substituent (Ethyl) is retained in the charged enol fragment.

Calculation: Base fragment (60) + Ethyl mass (28) = m/z 88.

Mechanism: Gamma-hydrogen transfer from the butyl chain (C4) to the carbonyl oxygen,

followed by

-cleavage.

Experimental Protocol:

Ionization: Electron Impact (EI) at 70 eV.
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Inlet: GC interface (due to volatility).

Source Temp: 200°C.

Data Table: Fragmentation Pattern

m/z Abundance Fragment Ion Mechanism

144 < 1% [M]⁺

Molecular ion is

weak/unstable (typical

for aliphatic acids).

129 Low [M – CH₃]⁺
Loss of terminal

methyl.

115 Low [M – C₂H₅]⁺ Loss of ethyl group.

88 100% (Base) [C₄H₈O₂]⁺•

McLafferty

Rearrangement. Loss

of butene (C₄H₈) from

the butyl chain.

73 High [C₃H₅O₂]⁺ -cleavage (loss of

propyl/butyl tail).

57 Moderate [C₄H₉]⁺ Butyl carbocation.

Integrated Structural Elucidation Workflow
The following logic gate demonstrates how to confirm the identity of 2-EHA and distinguish it

from isomers like octanoic acid or 2-methylheptanoic acid.
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Unknown Liquid Sample

Step 1: FT-IR Analysis

Broad OH (2400-3400)
& C=O (1700)?

Result: Not a Carboxylic Acid

No

Step 2: GC-MS (EI)

Yes

Base Peak m/z?

m/z 60
(Linear Isomer)

60

m/z 88
(Alpha-Branched)

88

Step 3: 13C NMR

Alpha-Carbon Shift?

CONFIRMED:
2-Ethylhexanoic Acid

~47 ppm

Other Branched Isomer
(e.g., 2-propylpentanoic)

Different Shift

Click to download full resolution via product page
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Figure 1:Logic flow for distinguishing 2-Ethylhexanoic acid from linear and isomeric

contaminants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b7771324?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

